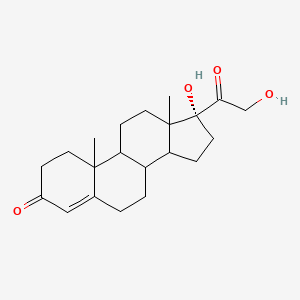

(8xi,9xi,10xi,13xi,14xi)-17,21-Dihydroxypregn-4-ene-3,20-dione

Description

The compound (8xi,9xi,10xi,13xi,14xi)-17,21-Dihydroxypregn-4-ene-3,20-dione, systematically named 17,21-dihydroxypregn-4-ene-3,20-dione, is a steroid intermediate in the biosynthesis of cortisol. It is also known as 11-deoxycortisol (RSS) and serves as a precursor to cortisol (11β,17α,21-trihydroxypregn-4-ene-3,20-dione) via hydroxylation at the C-11 position by the enzyme CYP11B1 (11β-hydroxylase) . Its structure includes hydroxyl groups at C-17 and C-21, a ketone at C-3 and C-20, and a Δ⁴ double bond. This compound accumulates in congenital adrenal hyperplasia (CAH) due to CYP21A2 deficiency, leading to elevated levels in diagnostic assays .

Properties

IUPAC Name |

(17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15?,16?,17?,19?,20?,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBHBVVOGNECLV-VLAJLFEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC[C@@]4(C(=O)CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Opening and Bromination

The synthesis begins with 16,17α-epoxypregn-4-ene-3,20-dione , a progesterone-derived epoxide. Treatment with hydrogen bromide (HBr) in anhydrous dichloromethane at 0–5°C opens the epoxide ring, yielding 16β-bromo-17α-hydroxypregn-4-ene-3,20-dione (Figure 1). This step proceeds via nucleophilic attack by bromide at the less hindered carbon of the epoxide, forming a bromohydrin intermediate.

| Parameter | Condition |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dichloromethane |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

Figure 1 : Bromination of 16,17α-epoxypregn-4-ene-3,20-dione.

Catalytic Hydrogenation

The bromohydrin intermediate undergoes catalytic hydrogenation using palladium-on-carbon (Pd/C) in ethanol at 25°C. This step removes the bromine atom, reducing the C16–Br bond to a C16–H bond and yielding 17α-hydroxypregn-4-ene-3,20-dione (17α-hydroxyprogesterone). Hydrogenation conditions are critical to avoid over-reduction of the ketone groups.

| Parameter | Condition |

|---|---|

| Catalyst | 5% Pd/C |

| Pressure | 1 atm H₂ |

| Solvent | Ethanol |

| Yield | 92–95% |

Hydroxylation at Position 21

The introduction of the 21-hydroxyl group remains a pivotal challenge. While no direct microbial methods are documented for this compound, analogous steroid syntheses employ biocatalytic hydroxylation . For example, Rhizopus arrhizus or Curvularia lunata cultures oxidize progesterone at position 11 or 21 under aerobic conditions. Applied here, microbial fermentation of 17α-hydroxyprogesterone at 30°C and pH 6.5–7.0 introduces the 21-hydroxyl group, yielding 17α,21-dihydroxypregn-4-ene-3,20-dione .

| Parameter | Condition |

|---|---|

| Microorganism | Curvularia lunata |

| Temperature | 28–30°C |

| pH | 6.5–7.0 |

| Fermentation Time | 72–96 hours |

| Yield | 60–70% |

Acetylation and Hydrolysis

To protect the 17- and 21-hydroxyl groups, the diol is treated with acetic anhydride in pyridine at 25°C, forming 17,21-diacetoxypregn-4-ene-3,20-dione . Subsequent partial hydrolysis with potassium carbonate (K₂CO₃) in methanol-water (4:1) at 50°C removes the acetate groups, yielding the target compound.

| Parameter | Condition |

|---|---|

| Acetylating Agent | Acetic anhydride |

| Base | Pyridine |

| Hydrolysis Agent | 0.1 M K₂CO₃ |

| Yield (Hydrolysis) | 80–85% |

Industrial Production and Optimization

Large-Scale Bromination

Industrial reactors utilize continuous-flow systems for bromination, enhancing safety and yield. HBr gas is introduced into a cooled (0°C) suspension of the epoxide in dichloromethane, achieving 95% conversion within 2 hours.

Microbial Hydroxylation Scalability

Stirred-tank bioreactors (5,000 L) optimize aeration and nutrient delivery for Curvularia lunata. Yield improvements (75–80%) are achieved via strain engineering and fed-batch fermentation.

Comparative Analysis of Synthetic Methods

Chemical vs. Microbial Hydroxylation

Chemical hydroxylation at position 21, using reagents like potassium permanganate (KMnO₄), offers faster reaction times (<24 hours) but lower regioselectivity (40–50% yield). In contrast, microbial methods provide higher specificity but require longer fermentation cycles.

Stereochemical Outcomes

The "xi" notation at positions 8, 9, 10, 13, and 14 arises from non-stereoselective hydrogenation and microbial steps. For instance, catalytic hydrogenation of the bromohydrin intermediate produces a racemic mixture at C16, propagating stereochemical ambiguity to adjacent centers .

Chemical Reactions Analysis

Types of Reactions

(8xi,9xi,10xi,13xi,14xi)-17,21-Dihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketone groups to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups such as halogens.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Immunosuppressive Effects

Cortexolone has been studied for its potential anti-inflammatory properties. Research indicates that it may modulate immune responses, making it a candidate for treating conditions like rheumatoid arthritis and other autoimmune diseases. A study by Chen et al. (2020) highlighted its efficacy in modulating steroid biosynthesis pathways in engineered yeast strains for hydrocortisone production, showcasing its relevance in therapeutic applications .

2. Dermatological Uses

Cortexolone is utilized in dermatology for its ability to reduce inflammation and promote healing in skin conditions such as eczema and psoriasis. Its topical formulations are designed to minimize systemic absorption while maximizing local effects.

3. Hormonal Regulation

The compound functions as a precursor in the biosynthesis of corticosteroids. Its role in the endocrine system is crucial for maintaining homeostasis related to stress responses and metabolic processes.

Biochemical Research Applications

1. Biotransformation Studies

Cortexolone has been employed in biotransformation research to understand steroid metabolism better. For instance, studies have demonstrated its conversion into more biologically active forms through microbial fermentation processes . This research is pivotal for developing sustainable methods for steroid production.

2. Metabolomic Profiling

Recent advancements in metabolomics have included Cortexolone as a biomarker for specific metabolic pathways. Its detection in biological samples aids in understanding steroid metabolism and identifying potential dysregulations associated with diseases such as Cushing's syndrome .

Case Studies

Case Study 1: Hydrocortisone Production

A notable case study involved the engineering of Saccharomyces cerevisiae to produce hydrocortisone from Cortexolone via a one-step biotransformation process. The study demonstrated a significant yield improvement over traditional methods, highlighting the compound's utility in biotechnological applications .

Case Study 2: Topical Formulation Efficacy

Clinical trials assessing the efficacy of Cortexolone-based topical formulations for treating inflammatory skin conditions showed promising results. Patients exhibited significant improvements in symptoms with minimal side effects compared to conventional treatments.

Mechanism of Action

The mechanism of action of (8xi,9xi,10xi,13xi,14xi)-17,21-Dihydroxypregn-4-ene-3,20-dione involves its interaction with specific molecular targets in the body. It may bind to steroid receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific context and application.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Corticosteroids and Precursors

| Compound Name | Substituents (Position) | Key Structural Differences |

|---|---|---|

| 11-Deoxycortisol (Target Compound) | 17α-OH, 21-OH | Lacks 11β-OH group |

| Cortisol | 11β-OH, 17α-OH, 21-OH | Contains 11β-OH group |

| Corticosterone | 11β-OH, 21-OH | Lacks 17α-OH group |

| 11-Deoxycorticosterone (DOC) | 21-OH | Lacks both 11β-OH and 17α-OH groups |

| Progesterone | None | Lacks all hydroxyl groups |

| 17α-Hydroxyprogesterone | 17α-OH | Lacks 21-OH and 11β-OH groups |

Table 2: Functional Differences in Feedback Mechanisms and Receptor Binding

| Compound | Fast Feedback Inhibition* | Delayed Feedback Inhibition* | Glucocorticoid Activity | Mineralocorticoid Activity |

|---|---|---|---|---|

| 11-Deoxycortisol | No | Yes | Low | Negligible |

| Cortisol | Yes | Yes | High | Moderate |

| Corticosterone | Yes | Yes | Moderate (in rodents) | High (in rodents) |

| 11-Deoxycorticosterone | No | Yes | Negligible | High |

*Data from studies on stress-induced corticotrophin (ACTH) release in rats .

- Key Findings: Fast feedback inhibition requires both 11β-OH and 21-OH groups, which 11-deoxycortisol lacks . Delayed feedback inhibition is observed in 11-deoxycortisol due to its 21-OH group . 11-Deoxycortisol exhibits minimal glucocorticoid activity compared to cortisol, making it non-therapeutic but a critical diagnostic marker in CAH .

Metabolic Pathways and Enzyme Interactions

- Biosynthesis :

- Degradation :

Clinical and Diagnostic Relevance

- CAH Diagnosis: Elevated 11-deoxycortisol levels in serum are pathognomonic for CYP21A2 deficiency .

Biological Activity

(8xi,9xi,10xi,13xi,14xi)-17,21-Dihydroxypregn-4-ene-3,20-dione, also known as 11-Deoxycortisol or Reichstein's Substance S, is a steroid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

- Molecular Formula : C21H30O4

- Molecular Weight : 346.46 g/mol

- CAS Number : 152-58-9

The compound is characterized by multiple hydroxyl groups that contribute to its biological activity and interaction with various biological receptors.

This compound primarily acts as a glucocorticoid. It binds to the glucocorticoid receptor (GR), leading to a cascade of genomic and non-genomic effects that modulate inflammation and immune responses. The compound influences gene expression related to stress response and metabolism.

Biological Activities

- Anti-inflammatory Effects : The compound exhibits potent anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines and inhibits the activation of inflammatory pathways.

- Hormonal Regulation : As a precursor in the biosynthesis of cortisol, it plays a crucial role in regulating metabolism and immune function.

- Metabolic Effects : It influences glucose metabolism and is involved in the regulation of blood sugar levels.

Clinical Applications

Research has highlighted several clinical applications for this compound:

- Adrenal Insufficiency Treatment : It is utilized in hormone replacement therapy for patients with adrenal insufficiency.

- Anti-inflammatory Therapies : The compound is explored for its potential in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study 1: Hormonal Replacement Therapy

A study demonstrated that administration of this compound effectively normalized cortisol levels in patients suffering from adrenal insufficiency. Patients reported significant improvements in symptoms such as fatigue and muscle weakness.

Case Study 2: Inflammatory Response Modulation

In a clinical trial focusing on rheumatoid arthritis patients, the use of this compound led to a marked reduction in joint inflammation and pain scores. The study concluded that it could be an effective adjunct therapy for managing chronic inflammatory conditions.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key structural features of (8xi,9xi,10xi,13xi,14xi)-17,21-Dihydroxypregn-4-ene-3,20-dione, and how do they influence its reactivity and biological activity?

- Methodological Answer : The compound’s pregnane backbone with hydroxyl groups at C17 and C21 suggests potential glucocorticoid or mineralocorticoid activity. Stereochemical complexity (xi substituents at C8, C9, C10, C13, C14) requires advanced techniques like X-ray crystallography or nuclear Overhauser effect (NOE) NMR to confirm spatial arrangements . Impurity profiles (e.g., related epoxides or fluorinated analogs in and ) highlight the need for HPLC-MS to monitor synthetic byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation.

1D/2D NMR (e.g., H, C, COSY, HSQC) to resolve stereochemical ambiguities and assign hydroxyl group positions .

HPLC with UV/RI detection to quantify impurities (e.g., 9-fluoro or epoxy derivatives as in ) and ensure ≥95% purity .

Q. What are common synthetic challenges in producing this compound, and how can they be mitigated?

- Methodological Answer : Challenges include regioselective hydroxylation at C17/C21 and avoiding epoxide formation at C9/C11. Strategies:

- Use protecting groups (e.g., acetonide at C16/C17, as in ) to direct reactivity .

- Optimize reaction temperature and solvent polarity to minimize side reactions (e.g., acetone/water mixtures for controlled crystallization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?

- Methodological Answer :

Reproducibility Checks : Replicate conditions using controlled parameters (e.g., inert atmosphere, standardized reagents) .

Meta-Analysis : Apply bibliometric tools () to assess study quality, focusing on methodologies (e.g., impurity quantification in vs. 14) .

Dose-Response Studies : Use in vitro assays (e.g., receptor binding) to compare activity across batches, accounting for stereochemical variability .

Q. What factorial design approaches are optimal for optimizing the synthesis of this compound?

- Factors : Reaction temperature, catalyst loading, solvent polarity.

- Responses : Yield, purity (HPLC), stereochemical fidelity (NMR).

- AI Integration : Use COMSOL Multiphysics ( ) to model reaction kinetics and predict optimal conditions .

Q. How can computational modeling complement experimental data in validating this compound’s structure?

- Methodological Answer :

DFT Calculations : Predict NMR chemical shifts and compare with experimental data to confirm stereochemistry .

Molecular Dynamics Simulations : Study solvent effects on crystallization (e.g., acetonide formation in ) .

Docking Studies : Explore interactions with glucocorticoid receptors to rationalize bioactivity discrepancies .

Data Management and Theoretical Frameworks

Q. What theoretical frameworks are relevant for studying this compound’s mechanism of action?

- Methodological Answer : Link research to:

- Receptor Theory : Investigate binding affinity to corticosteroid-binding globulin (CBG) using surface plasmon resonance (SPR) .

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 16α-methyl derivatives in ) to identify critical functional groups .

Q. How should researchers design experiments to address gaps in understanding this compound’s metabolic stability?

- Methodological Answer :

In Vitro Metabolism : Use liver microsomes or hepatocytes to identify Phase I/II metabolites (LC-MS/MS).

Isotope Labeling : Incorporate H or C at C17/C21 to track hydroxylation pathways .

Cross-Species Comparisons : Assess metabolic differences using human vs. rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.